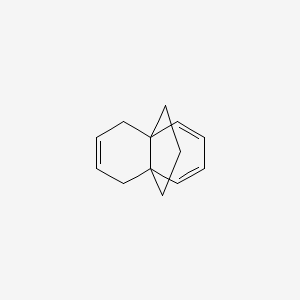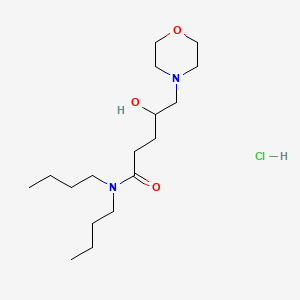silane CAS No. 64532-53-2](/img/structure/B14494236.png)
[3-(Ethoxymethoxy)propyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethoxy)propylsilane is a chemical compound with the molecular formula C9H22O2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is particularly known for its role in surface modification and as a precursor in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethoxy)propylsilane typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium ethoxide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of 3-(Ethoxymethoxy)propylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the production process while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethoxy)propylsilane undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed can further condense to form siloxane bonds.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Corresponding substituted silanes.
Scientific Research Applications
3-(Ethoxymethoxy)propylsilane is used in various scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, making them hydrophobic or hydrophilic as needed.
Synthesis of Organosilicon Compounds: It serves as a precursor in the synthesis of more complex organosilicon compounds.
Biological Applications: It is used in the preparation of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethoxy)propylsilane involves its ability to form strong bonds with various substrates through its silane group. The ethoxymethoxy group provides a reactive site for further chemical modifications, allowing the compound to interact with different molecular targets and pathways. This versatility makes it useful in a wide range of applications, from surface modification to the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethoxy)propylsilane
- 3-(Ethoxymethoxy)propylsilane
- 3-(Methoxymethoxy)propylsilane
Uniqueness
Compared to similar compounds, 3-(Ethoxymethoxy)propylsilane offers a unique balance of reactivity and stability. The ethoxymethoxy group provides a reactive site that can be easily modified, while the trimethylsilane group ensures stability and compatibility with various substrates. This makes it particularly useful in applications requiring precise control over surface properties and chemical reactivity .
Properties
CAS No. |
64532-53-2 |
|---|---|
Molecular Formula |
C9H22O2Si |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
3-(ethoxymethoxy)propyl-trimethylsilane |
InChI |
InChI=1S/C9H22O2Si/c1-5-10-9-11-7-6-8-12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
QRIXWNAHCNREKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


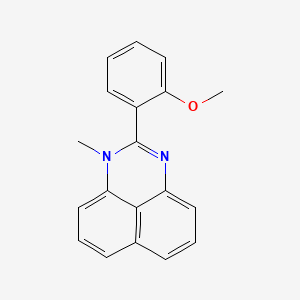
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)


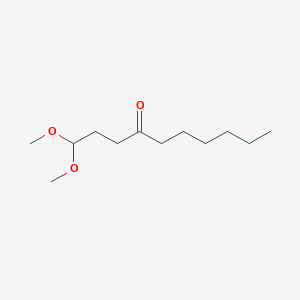
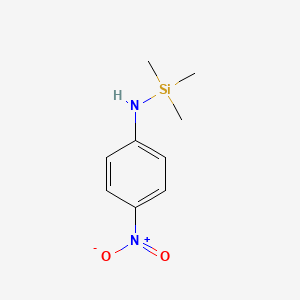
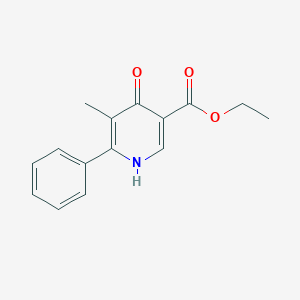
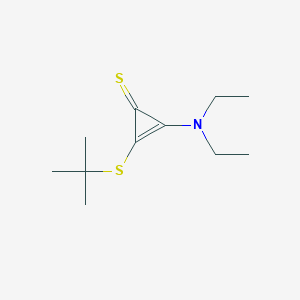
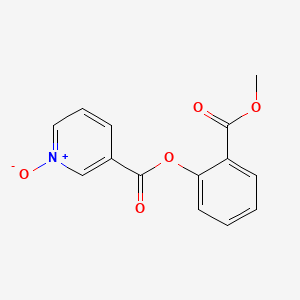
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)
